3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one
Overview
Description
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoguanidine with formaldehyde and ammonia, followed by cyclization to form the triazine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can disrupt biological pathways, leading to the desired therapeutic or biological effects. For example, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazine: Lacks the aminomethyl group, which may affect its reactivity and applications.
6-Amino-1,2,4-triazine: Similar structure but different substitution pattern, leading to different chemical properties.
1,2,4-Triazine-3,5-diamine:
Uniqueness
3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-1-2-3(10)7-4(6)9-8-2/h1,5H2,(H3,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWUTTGSLSPKOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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